



Application Notes: Sirt-IN-7 In Vitro Assay Protocol for SIRT7 Inhibition

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Compound of Interest		
Compound Name:	Sirt-IN-7	
Cat. No.:	B15582487	Get Quote

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Introduction

Sirtuin 7 (SIRT7) is a member of the sirtuin family of NAD+-dependent deacylases, which play crucial roles in various cellular processes, including chromatin remodeling, genome stability, and cell proliferation.[1][2] Dysregulation of SIRT7 activity has been implicated in several diseases, most notably cancer, making it an attractive therapeutic target. **Sirt-IN-7** (also known as SIRT7 inhibitor 97491) is a potent and specific inhibitor of SIRT7 with a reported IC50 of 325 nM.[3][4][5][6] Mechanistically, **Sirt-IN-7** has been shown to prevent tumor progression by increasing the stability of the tumor suppressor protein p53 through the enhancement of its acetylation at key lysine residues (K373/382), ultimately leading to apoptosis via the caspase pathway.[3][6][7] These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of **Sirt-IN-7** against SIRT7.

Data Presentation

The inhibitory activity of **Sirt-IN-7** against human sirtuin isoforms is summarized in the table below. While **Sirt-IN-7** is reported to have high specificity for SIRT7, the precise IC50 values for other sirtuin isoforms (SIRT1-6) are not readily available in the public domain and are noted as not determined (N/D).



Compound	Target Sirtuin	IC50 (nM)	Selectivity Profile	Reference
Sirt-IN-7	SIRT7	325	High specificity for SIRT7	[3][4][6]
SIRT1	N/D	Not Determined		
SIRT2	N/D	Not Determined	_	
SIRT3	N/D	Not Determined	_	
SIRT4	N/D	Not Determined	_	
SIRT5	N/D	Not Determined	_	
SIRT6	N/D	Not Determined	_	

Experimental ProtocolsIn Vitro SIRT7 Deacetylase Inhibition Assay

This protocol is designed to measure the ability of **Sirt-IN-7** to inhibit the deacetylase activity of recombinant human SIRT7 using a fluorogenic peptide substrate.

Materials and Reagents:

- Recombinant Human SIRT7 (full-length or catalytic domain)
- Fluorogenic SIRT7 peptide substrate (e.g., a peptide containing an acetylated lysine residue adjacent to a fluorophore and a quencher)
- Sirt-IN-7 (SIRT7 inhibitor 97491)
- NAD+ (Nicotinamide adenine dinucleotide)
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA
- Developer Solution (containing a protease to cleave the deacetylated peptide)



- · 96-well black, flat-bottom microplate
- Fluorescence microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a 2X concentrated solution of recombinant SIRT7 in assay buffer. The final concentration in the assay should be empirically determined but is typically in the low nanomolar range.
 - Prepare a 2X concentrated solution of the fluorogenic peptide substrate in assay buffer.
 The final concentration should be at or near the Km value for SIRT7.
 - Prepare a 4X concentrated solution of NAD+ in assay buffer. The final concentration should be saturating (e.g., 500 μM).
 - Prepare a serial dilution of Sirt-IN-7 in DMSO, and then dilute further in assay buffer to create 4X concentrated solutions. The final DMSO concentration in the assay should be kept below 1%.

Assay Protocol:

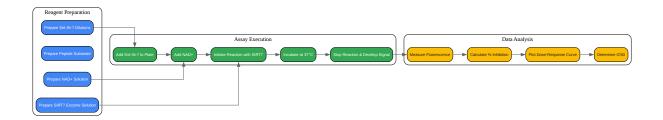
- Add 25 μL of the 4X Sirt-IN-7 dilutions or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.
- Add 25 μL of the 4X NAD+ solution to all wells.
- \circ To initiate the enzymatic reaction, add 50 μ L of the 2X SIRT7 enzyme solution to all wells except for the no-enzyme control wells. For the no-enzyme control, add 50 μ L of assay buffer.
- Incubate the plate at 37°C for 60 minutes, protected from light.
- Stop the reaction by adding 50 μL of the developer solution to each well.



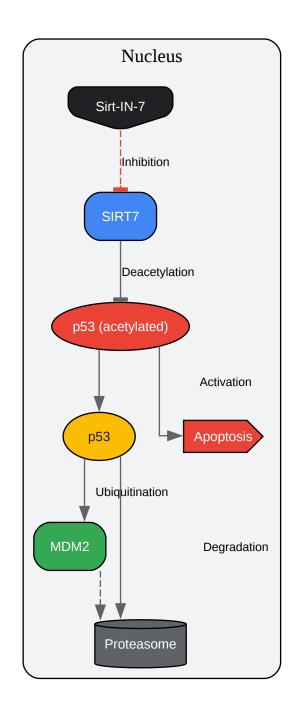
- Incubate the plate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
- Data Acquisition and Analysis:
 - Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore used.
 - Subtract the background fluorescence from the no-enzyme control wells.
 - Calculate the percent inhibition for each concentration of Sirt-IN-7 relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the Sirt-IN-7 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations Experimental Workflow









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